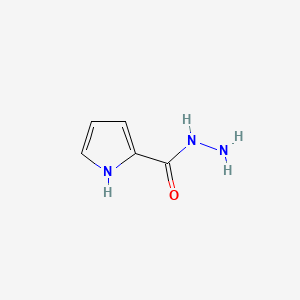

1h-Pyrrole-2-carbohydrazide

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific structural and physical properties. The compound's molecular formula C₅H₇N₃O corresponds to a molecular weight of 125.131 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, though it is known by several alternative designations in the chemical literature.

The Simplified Molecular Input Line Entry System representation of the compound is C1=CNC(=C1)C(=O)NN, which clearly depicts the structural arrangement of atoms within the molecule. The International Chemical Identifier Key for this compound is FQIAWPZQJCAPSW-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. This compound is also catalogued under various synonyms including pyrrole-2-carbohydrazide, 2-pyrrolecarbohydrazide, and 1H-pyrrole-2-carboxylic acid hydrazide.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.131 g/mol |

| Chemical Abstracts Service Number | 50269-95-9 |

| International Chemical Identifier Key | FQIAWPZQJCAPSW-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CNC(=C1)C(=O)NN |

| PubChem Compound Identifier | 281610 |

The structural analysis reveals that this compound consists of a five-membered pyrrole ring with a carbohydrazide substituent at the 2-position. Crystallographic studies have provided detailed insights into the molecular geometry and intermolecular interactions of this compound. The crystal structure demonstrates that molecules are linked through intermolecular nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds, forming a supramolecular grid pattern. This hydrogen bonding network contributes significantly to the compound's solid-state properties and influences its chemical behavior in various reaction conditions.

Historical Development of Pyrrole-Based Hydrazides

The historical development of pyrrole-based hydrazides traces back to the broader evolution of heterocyclic chemistry and the recognition of pyrrole's importance in biological systems. Pyrrole itself was first isolated in 1857 during bone pyrolysis and was subsequently identified as a structural component of essential biological molecules including heme and chlorophyll. The recognition of pyrrole's significance in natural products provided the foundation for synthetic chemists to explore derivatives and analogs of this important heterocycle.

The development of hydrazide chemistry paralleled the growth of pyrrole research, with hydrazine and its derivatives gaining prominence as versatile building blocks in organic synthesis. Emil Fischer's coining of the term "hydrazine" in 1875 marked an important milestone in this field, though pure anhydrous hydrazine was not prepared until 1895 by Lobry de Bruyn. The combination of pyrrole and hydrazide functionalities represented a natural evolution in heterocyclic chemistry, bringing together two powerful synthetic motifs.

The specific development of this compound as a discrete compound emerged from systematic studies of pyrrole carboxylic acid derivatives and their transformation into corresponding hydrazides. Researchers recognized that the hydrazide functionality could serve as a versatile intermediate for the preparation of more complex heterocyclic systems through condensation reactions with carbonyl compounds. This realization led to increased interest in pyrrole-based hydrazides as building blocks for pharmaceutical applications and materials science.

The synthetic methodology for preparing this compound typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate under appropriate reaction conditions. Modern synthetic approaches have incorporated microwave-assisted techniques to improve reaction efficiency and yields. These technological advances have made this compound more accessible to researchers and have facilitated its broader application in synthetic programs worldwide.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader context of heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound represents an important class of bifunctional heterocycles that combine the electron-rich nature of the pyrrole ring with the nucleophilic reactivity of the hydrazide group. This combination provides exceptional opportunities for chemical elaboration and the construction of complex molecular architectures.

The significance of this compound in heterocyclic chemistry is particularly evident in its role as a building block for the synthesis of hydrazone derivatives. These hydrazones, formed through condensation reactions with various aldehydes and ketones, have emerged as important pharmacophores in medicinal chemistry. Recent studies have demonstrated that pyrrole-based hydrazones exhibit promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

The compound's utility extends beyond simple condensation reactions to include its participation in cyclization processes that lead to the formation of fused heterocyclic systems. Cyanoacetic acid hydrazide derivatives, which share structural similarities with this compound, have been extensively studied for their ability to participate in the construction of diverse heterocyclic frameworks. These include five-membered rings such as pyrazoles and thiazoles, six-membered rings including pyridines and pyrimidines, and more complex fused systems.

| Application Area | Significance |

|---|---|

| Pharmaceutical Chemistry | Building block for bioactive compounds |

| Synthetic Organic Chemistry | Versatile intermediate for heterocycle synthesis |

| Medicinal Chemistry | Pharmacophore in drug discovery |

| Materials Science | Component in polymer and materials development |

| Chemical Biology | Probe for biological system studies |

The growing recognition of this compound's importance is reflected in the increasing number of research publications focusing on its synthesis, reactivity, and applications. Modern synthetic methodologies, including microwave-assisted synthesis, have enhanced the accessibility and utility of this compound. These advances have enabled researchers to explore new applications and to develop improved synthetic routes to complex target molecules.

Furthermore, the compound's role in the development of multi-target therapeutic agents represents a particularly significant aspect of its importance in heterocyclic chemistry. Recent research has demonstrated that pyrrole-based hydrazides can serve as scaffolds for the design of compounds with multiple biological activities, addressing the growing need for more effective therapeutic approaches in complex diseases. This multi-target approach represents a paradigm shift in drug discovery and highlights the continued relevance of heterocyclic compounds like this compound in modern pharmaceutical research.

属性

IUPAC Name |

1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIAWPZQJCAPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300043 | |

| Record name | 1h-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50269-95-9 | |

| Record name | 50269-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrole-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method 1: Reaction of Ethyl 1H-Pyrrol-2-Carboxylate with Hydrazine

This method involves the reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate.

Reagents :

- Ethyl 1H-pyrrol-2-carboxylate (1 mmol)

- Hydrazine hydrate (0.5 mL, 80% in water)

-

- Combine the reagents in a round-bottom flask equipped with a magnetic stirrer.

- Heat the mixture to 70°C for 45 minutes.

- Allow the mixture to cool to room temperature.

- Filter the resulting suspension and wash it with diethyl ether.

- Recrystallize from absolute ethyl alcohol.

Yield : Approximately 90%.

Method 2: Selective Hydrazinolysis of N-Pyrrolylcarboxylic Acid Ethyl Ester

This method focuses on hydrazinolysis of a pyrrole derivative to yield the desired carbohydrazide.

Reagents :

- N-pyrrolylcarboxylic acid ethyl ester

- Hydrazine hydrate

-

- React N-pyrrolylcarboxylic acid ethyl ester with hydrazine hydrate under reflux conditions.

- Monitor the reaction using thin-layer chromatography until completion.

Yield : Typically high, with compounds characterized by spectroscopic methods including IR and NMR.

Method 3: Condensation Reactions

This method involves the condensation of pyrrole-derived hydrazides with aldehydes.

Reagents :

- Pyrrole-derived hydrazide

- Substituted aldehydes

-

- Mix equimolar amounts of pyrrole-derived hydrazide and aldehyde in an acetic acid medium.

- Heat the mixture at boiling temperature for several hours.

Yield : Ranges from 81% to over 90%, depending on the substituents on the aldehyde.

The synthesized compounds are typically characterized using various analytical techniques:

| Technique | Description |

|---|---|

| FTIR | Identifies functional groups through characteristic absorption bands. |

| NMR Spectroscopy | Provides information about molecular structure and purity. |

| Mass Spectrometry | Confirms molecular weight and structural integrity. |

The preparation of 1H-Pyrrole-2-carbohydrazide can be accomplished through multiple synthetic routes, each offering distinct advantages in terms of yield and purity. The methods discussed highlight the versatility of pyrrole chemistry and its potential applications in pharmaceutical development. Further research into optimizing these synthesis routes could enhance yields and broaden the scope of derivatives available for biological testing.

化学反应分析

Types of Reactions: 1H-Pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrrole-2-carboxamide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-carboxamide derivatives.

Substitution: Various substituted pyrrole derivatives.

科学研究应用

Chemical Structure and Synthesis

1H-Pyrrole-2-carbohydrazide is synthesized through the reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazine hydrate. The resulting compound has been characterized by various methods, including X-ray crystallography, which reveals its molecular structure stabilized by hydrogen bonds .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrrole derivatives, including this compound. Research indicates that pyrrole-based compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy. For instance, a review covering compounds from 2018 to 2023 identified several pyrrole derivatives that showed significant anticancer activity against breast and liver cancer cells .

Case Study:

A specific study demonstrated that a pyrrole derivative exhibited high potency against HEPG2 liver cancer cells, showcasing its potential as a lead compound for further development .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Compounds derived from pyrrole have shown effectiveness against various bacterial strains and fungi. For example, studies have reported that certain pyrrole derivatives exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like fluconazole .

Data Table: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 3e | 0.156 | Aspergillus niger |

| 5h | 0.039 | Aspergillus flavus |

| This compound | Variable | Various bacterial strains |

Anti-inflammatory and Analgesic Effects

Research has also indicated that pyrrole derivatives possess anti-inflammatory and analgesic properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce pain in experimental models, suggesting their potential use in treating inflammatory diseases .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound exhibits various other biological activities:

作用机制

The mechanism of action of 1H-Pyrrole-2-carbohydrazide varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Material Science: In polymer production, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1H-Pyrrole-2-carbohydrazide with structurally related compounds:

Research Findings and Trends

- Sensor Development : Schiff base sensors (1–4 ) detect Al³⁺ with high selectivity, leveraging the compound’s conjugation for fluorescence "turn-on" responses .

- Medicinal Chemistry : Derivatives like 3.35 and 74 highlight the scaffold’s adaptability in anticancer and antiviral drug discovery .

- Synthetic Innovations: The Smiles rearrangement of nitro-substituted derivatives (e.g., 5 → 74) demonstrates pathways to complex heterocycles under reductive conditions .

生物活性

1H-Pyrrole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, anti-inflammatory, and antitubercular effects. The findings are supported by various studies, highlighting the compound's potential as a therapeutic agent.

Chemical Structure and Synthesis

This compound (C₅H₇N₃O) can be synthesized through the reaction of ethyl 1H-pyrrol-2-carboxylate with hydrazide hydrate. The molecular structure features a pyrrole ring connected to a carbohydrazide moiety, which contributes to its biological activity .

Antibacterial Activity

Numerous studies have reported the antibacterial properties of pyrrole derivatives, including this compound. The compound exhibits activity against various bacterial strains, including drug-resistant pathogens. In a study by Biradar et al., several derivatives of pyrrole-2-carbohydrazide were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Notably, some derivatives demonstrated significant inhibitory effects comparable to established drugs like isoniazid .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| GS4 | 0.156 | High |

| GS2 | 0.312 | Moderate |

| GS5 | 0.625 | Moderate |

Antitumor Activity

The antitumor potential of pyrrole derivatives has also been documented. For instance, certain pyrrole-2-carboxamide derivatives were shown to inhibit tumor cell proliferation effectively. In vitro studies indicated that modifications to the pyrrole structure could enhance cytotoxicity against cancer cell lines .

Anti-inflammatory and Analgesic Effects

Pyrrole derivatives have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . Additionally, analgesic effects have been observed in various assays, suggesting a potential role in pain management.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrrole derivatives. Modifications at specific positions on the pyrrole ring or substituents on the carbohydrazide moiety can significantly influence biological activity. For example:

- Electron-withdrawing groups at specific positions enhance antibacterial activity.

- Bulky substituents improve binding affinity to target enzymes involved in bacterial metabolism .

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized several benzylidine pyrrole-2-carbohydrazide derivatives and evaluated their antimycobacterial activity using molecular docking techniques to predict binding interactions with target enzymes .

- Antitubercular Activity : Research demonstrated that certain pyrrole derivatives showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional treatments .

常见问题

Q. How is 1H-Pyrrole-2-carbohydrazide synthesized, and what are the critical reaction parameters?

Methodology : The compound is synthesized via hydrazinolysis of ethyl 1H-pyrrole-2-carboxylate. Key steps include:

- Reacting ethyl ester (1 mmol) with hydrazine hydrate (80% aqueous) at 70°C for 45 minutes.

- Cooling, filtration, and recrystallization from absolute ethanol to yield colorless crystals (90% yield) .

Critical Parameters : Temperature control (<70°C avoids side reactions), stoichiometric excess of hydrazine, and solvent purity. Impurities in ethanol can lead to byproducts like hydrazones.

Q. What are the key structural features of this compound determined via X-ray crystallography?

Crystal Data (Orthorhombic system, space group Pbca):

Q. What spectroscopic methods are used to characterize this compound?

Techniques :

- NMR : NMR (DMSO-d6) shows pyrrole proton signals at δ 6.7–7.1 ppm and hydrazide NH at δ 4.5 ppm.

- IR : Stretching vibrations at 3250 cm (N–H), 1660 cm (C=O), and 1590 cm (C=N) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 125.14 (M) matches the molecular formula CHNO .

Advanced Research Questions

Q. What challenges arise in interpreting XRD data for this compound, and how are contradictions resolved?

Common Issues :

- Absorption Corrections : Multi-scan methods (e.g., SADABS) are critical for MoKα radiation (λ = 0.71073 Å) due to low µ (0.11 mm) .

- Disordered Hydrogen Atoms : H atoms on N3 require difference Fourier mapping, while others are refined via riding models (N–H = 0.86 Å, C–H = 0.93 Å) .

Resolution : Cross-validate with DFT calculations (e.g., charge density analysis) to confirm hydrogen bonding geometries .

Q. How does this compound participate in Smiles rearrangements during derivatization?

Case Study : Reaction with 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide under reductive conditions (Fe powder in acetic acid) yields unexpected bicyclic benzimidazole derivatives via sulfur dioxide extrusion and Smiles rearrangement . Mechanistic Insight : The hydrazide moiety acts as a nucleophile, enabling N–N bond cleavage and aryl migration. Contradictions between expected vs. observed products highlight the need for kinetic vs. thermodynamic control studies .

Q. What computational methods predict the reactivity of this compound in metal coordination complexes?

Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to assess frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrophilicity.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic sites (hydrazide N atoms) for metal binding (e.g., Cu, Co) .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Methodological Considerations

Q. How to design experiments to study hydrogen-bonded networks in this compound derivatives?

Protocol :

Synthesis : Introduce substituents (e.g., nitro, methyl) to modify hydrogen-bond donor/acceptor capacity .

Crystallization : Use slow evaporation (DMF/ethanol) to grow single crystals.

Analysis : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., % contribution of H⋯O/N contacts) .

Q. What strategies mitigate synthetic byproducts in hydrazide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。